2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-(piperidin-1-ylsulfonyl)aniline and 2-nitrobenzoic acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 2-Amino-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring.
Scientific Research Applications
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes such as dihydrofolate reductase.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase by binding to the active site and preventing the enzyme from catalyzing its reaction.
Molecular Pathways: It may interfere with cellular pathways involved in cell division and growth, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with a phenol group instead of a carboxylic acid group.
4-(Piperidin-1-ylsulfonyl)aniline: A precursor in the synthesis of the target compound.
Uniqueness
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit enzymes and its structural properties make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-nitro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(22)16-9-6-14(12-17(16)20(23)24)13-4-7-15(8-5-13)27(25,26)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNYOKTVWCAAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692396 |
Source
|
Record name | 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-87-0 |
Source
|
Record name | 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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